Uncarin C; Uncarine C; allo-Pteropodine
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Overview
Description
It is specifically isolated from the plant Uncaria tomentosa, commonly known as “Cat’s claw.” This plant has been traditionally used in medicine for its cytostatic, anti-inflammatory, and antimutagenic properties . Uncarin C has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Uncarin C is primarily based on the extraction from natural sources. The bark or root of Uncaria tomentosa is harvested, dried, and ground into a powder. This powder is then subjected to solvent extraction, and the resulting extract is purified using chromatographic methods to isolate Uncarin C .
Chemical Reactions Analysis
Types of Reactions
Uncarin C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving Uncarin C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uncarin C can lead to the formation of oxindole derivatives, while reduction may yield dihydro derivatives .
Scientific Research Applications
Uncarin C has a wide range of scientific research applications:
Mechanism of Action
Uncarin C exerts its effects through various molecular targets and pathways. It has been shown to modulate the function of muscarinic M1 and 5-HT2 receptors, which are involved in neurotransmission . Additionally, Uncarin C exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage . Its cytostatic effects are attributed to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways .
Comparison with Similar Compounds
Uncarin C is part of a group of alkaloids isolated from Uncaria tomentosa. Similar compounds include:
Isopteropodine (Uncarine E): Another oxindole alkaloid with similar biological activities.
Mitraphylline: Known for its anti-inflammatory and immunomodulatory effects.
Speciophylline (Uncarine D): Exhibits cytotoxic effects on tumor cell lines.
Uncarine F: Demonstrates potent anti-proliferative activity.
Uncarin C is unique due to its specific receptor modulation and antioxidant properties, making it a valuable compound for further research and therapeutic development.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (6R)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12?,13?,14?,18?,21-/m1/s1 |
InChI Key |
JMIAZDVHNCCPDM-OGZZPJNVSA-N |
Isomeric SMILES |
CC1C2CN3CC[C@]4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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